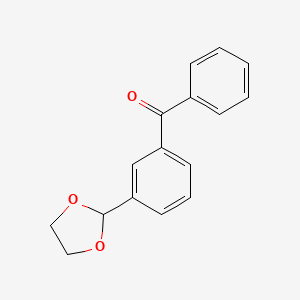

3-(1,3-Dioxolan-2-YL)benzophenone

概述

描述

3-(1,3-Dioxolan-2-YL)benzophenone is a versatile chemical compound known for its unique structural properties. It consists of a benzophenone moiety attached to a 1,3-dioxolane ring. This compound is utilized in various scientific research fields due to its stability and reactivity.

准备方法

Synthetic Routes and Reaction Conditions

3-(1,3-Dioxolan-2-YL)benzophenone can be synthesized through several methods. One common route involves the reaction of 2-(3-bromophenyl)-1,3-dioxolane with N-methoxy-N-methylbenzamide . The reaction typically requires a catalyst and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and advanced purification techniques to achieve high efficiency and cost-effectiveness .

化学反应分析

Types of Reactions

3-(1,3-Dioxolan-2-YL)benzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzophenone moiety.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral conditions.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: Nucleophiles like amines or alkoxides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids or ketones, while reduction can produce alcohols or hydrocarbons .

科学研究应用

Organic Synthesis

3-(1,3-Dioxolan-2-YL)benzophenone serves as a versatile building block in organic synthesis. Its dioxolane ring allows for various transformations, making it useful in the preparation of more complex organic molecules. The compound can undergo nucleophilic substitutions and other reactions, leading to the synthesis of derivatives that may exhibit enhanced biological activities or novel properties.

Biological Research

Research indicates that this compound can act as a probe in biochemical assays. Its structure allows it to interact with enzymes and other biomolecules, facilitating studies on enzyme kinetics and binding interactions. The dioxolane moiety stabilizes the compound, enhancing its binding affinity to biological targets.

Medicinal Chemistry

The compound is being explored for its potential applications in drug development. Its unique structure may allow it to serve as a pharmacophore—a molecular framework that can interact with biological targets to elicit therapeutic effects. Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial and anticancer properties.

Antimicrobial Properties

A notable case study evaluated the antimicrobial efficacy of various dioxolane derivatives, including this compound. The study involved testing the compound against several bacterial strains to assess its potential as an antimicrobial agent. Results indicated promising activity, suggesting further exploration for pharmaceutical applications.

Enzyme Interaction Studies

Another study focused on the interactions between this compound and specific enzymes involved in metabolic pathways. The findings revealed that the compound could modulate enzyme activity, providing insights into its potential roles in metabolic regulation and drug design.

作用机制

The mechanism of action of 3-(1,3-Dioxolan-2-YL)benzophenone involves its interaction with various molecular targets. The compound can act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthetic processes. It can also participate in photochemical reactions, forming reactive intermediates that can further react to produce desired products .

相似化合物的比较

Similar Compounds

3-cyano-3’-(1,3-dioxolan-2-yl)benzophenone: Similar structure with a cyano group, used in similar applications.

1,3-Dioxanes: Compounds with a similar dioxolane ring but different substituents, used as protecting groups and in organic synthesis.

Uniqueness

3-(1,3-Dioxolan-2-YL)benzophenone is unique due to its specific combination of the benzophenone and dioxolane moieties, which confer distinct reactivity and stability. This makes it particularly useful in applications requiring both protection and reactivity .

生物活性

3-(1,3-Dioxolan-2-YL)benzophenone is a compound of interest due to its potential biological activities, including antimicrobial and anticancer properties. The presence of the dioxolane ring in its structure suggests possible interactions with various biological targets, making it a candidate for further research in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C15H12O3. The compound features a benzophenone core linked to a 1,3-dioxolane moiety, which may contribute to its biological activity.

Synthesis

Several synthetic methods have been explored for the preparation of this compound. A typical synthesis involves the reaction of benzophenone with ethylene glycol in the presence of an acid catalyst under reflux conditions. This method allows for the formation of the dioxolane ring efficiently.

Antimicrobial Activity

Recent studies have shown that compounds containing the 1,3-dioxolane structure exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have demonstrated effectiveness against various bacterial strains:

- Staphylococcus aureus

- Escherichia coli

- Candida albicans

Table 1 summarizes the Minimum Inhibitory Concentrations (MICs) of related compounds against these microbial strains:

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 625-1250 | Staphylococcus aureus |

| Similar Dioxolane Derivative | 500 | Escherichia coli |

| Similar Dioxolane Derivative | 250 | Candida albicans |

Anticancer Activity

In addition to antimicrobial properties, compounds with a dioxolane structure have been investigated for their anticancer potential. A study reported that certain dioxolanes exhibited cytotoxic effects against cancer cell lines, suggesting that modifications to the dioxolane ring can enhance biological activity.

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of Enzymatic Activity : The compound may bind to specific enzymes or receptors, blocking their activity and disrupting cellular processes.

- Interference with Cell Membrane Integrity : Antimicrobial action might be mediated through disruption of microbial cell membranes.

Case Studies

- Antimicrobial Study : A series of dioxolane derivatives were evaluated for their antibacterial and antifungal activities. Results indicated that most compounds showed excellent antifungal activity against C. albicans and significant antibacterial activity against S. aureus and S. epidermidis .

- Cytotoxicity Assessment : In vitro studies on cancer cell lines revealed that certain derivatives of benzophenone with dioxolane substituents exhibited cytotoxicity comparable to known anticancer agents .

常见问题

Q. Basic Research: Synthesis and Characterization

Q. Q1. What are the common synthetic routes for 3-(1,3-Dioxolan-2-YL)benzophenone, and how do reaction conditions influence yield?

Methodological Answer:

- Friedel-Crafts Acylation : Reacting 3-bromobenzophenone with 1,3-dioxolane under acidic conditions (e.g., AlCl₃) achieves substitution at the aromatic ring. Yields (~60–70%) depend on stoichiometric ratios and reaction time .

- Protection/Deprotection Strategies : The dioxolane group acts as a ketone-protecting moiety. For example, methyl 3-(1,3-dioxolan-2-yl)benzoate (CAS 124038-36-4) is synthesized via nucleophilic substitution, requiring anhydrous conditions to avoid hydrolysis .

- Optimization : Use of polar aprotic solvents (e.g., DMF) enhances regioselectivity. Monitor reaction progress via TLC (Rf = 0.5 in hexane/EtOAc 7:3) .

Q. Q2. How can conflicting spectral data (e.g., NMR vs. X-ray) for this compound derivatives be resolved?

Methodological Answer:

- X-ray Crystallography : SHELX software (e.g., SHELXL-97) resolves ambiguities in bond lengths and angles. For example, the dioxolane ring’s puckering parameters (ΔC–C–O angles) may deviate from idealized values due to steric strain .

- DFT Calculations : Compare experimental NMR shifts (e.g., ¹³C at δ 110–115 ppm for dioxolane carbons) with Gaussian-optimized geometries to validate conformers .

- Case Study : A 2022 study found discrepancies in NOESY correlations for aryl-dioxolane derivatives, resolved by re-refining data with TWINABS for twinned crystals .

Q. Biological Interactions

Q. Q3. What experimental designs are used to study this compound’s interaction with DNA?

Methodological Answer:

- Photochemical Crosslinking : Irradiate the compound (λ = 254 nm) with plasmid DNA. Use agarose gel electrophoresis to detect strand breaks or crosslinks (e.g., supercoiled → linear transition) .

- LC-MS/MS Analysis : Identify adducts (e.g., benzophenone-DNA conjugates) via precursor ion scanning (m/z 105 for benzoyl fragments) .

- Controls : Include antioxidants (e.g., ascorbate) to distinguish oxidative damage from direct binding .

Q. Q4. How can trace amounts of this compound be detected in wastewater?

Methodological Answer:

- Solid-Phase Extraction (SPE) : Use Oasis HLB cartridges (60 mg, 3 cc). Condition with methanol (2 mL) and elute with 2-propanol/NH₄OH. Achieves >90% recovery from 100 mL samples .

- LC-QTOF Parameters : Column: C18 (2.1 × 50 mm, 1.7 µm). Gradient: 5–95% MeOH in 15 min. Ionization: ESI+ (capillary voltage 3.5 kV) .

- Limitations : Matrix effects (e.g., humic acids) may suppress ionization. Use isotopically labeled BP-3-d₅ as an internal standard .

Q. Stability and Degradation

Q. Q5. What conditions induce hydrolysis of the dioxolane ring, and how is this mitigated in storage?

Methodological Answer:

- Acidic Hydrolysis : 0.1 M HCl at 25°C cleaves the dioxolane group within 24 h (monitor via ¹H NMR loss of δ 5.1 ppm peak) .

- Stabilization : Store under argon at –20°C in amber vials. Add molecular sieves (3Å) to anhydrous solvents .

- Kinetic Studies : Pseudo-first-order rate constants (k = 1.2 × 10⁻⁴ s⁻¹) confirm pH-dependent degradation .

Q. Advanced Crystallography

Q. Q6. How do SHELX refinement strategies address disorder in this compound crystals?

Methodological Answer:

属性

IUPAC Name |

[3-(1,3-dioxolan-2-yl)phenyl]-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c17-15(12-5-2-1-3-6-12)13-7-4-8-14(11-13)16-18-9-10-19-16/h1-8,11,16H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZPRGYBCSLSUOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC(=CC=C2)C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50441141 | |

| Record name | 3-(1,3-DIOXOLAN-2-YL)BENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85366-46-7 | |

| Record name | 3-(1,3-DIOXOLAN-2-YL)BENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。